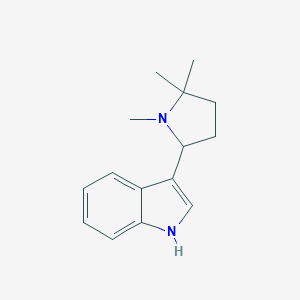

Morpholino(4-dimethylaminophenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

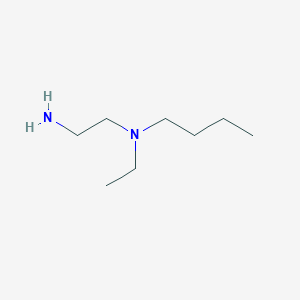

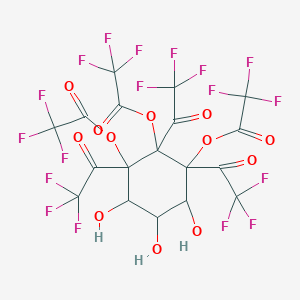

Morpholino(4-dimethylaminophenyl)acetonitrile derivatives are a class of compounds that have been synthesized and studied for their unique structural and photophysical properties. These compounds are characterized by the presence of a morpholine ring, which is a common feature in various pharmaceuticals and organic materials due to its versatility and biological relevance.

Synthesis Analysis

The synthesis of morpholino(4-dimethylaminophenyl)acetonitrile derivatives involves various organic reactions. For instance, the α-aminonitrile derivative, 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, was prepared using a silica sulfuric acid-catalyzed Strecker reaction, which is a versatile method for the synthesis of α-aminonitriles . Additionally, the synthesis of fluorescent alkaline earth complexes with morpholine derivatives was reported, indicating the potential for these compounds to form complexes with metal ions . Another derivative, 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, was synthesized through a coupling reaction between morpholine and a diazonium ion . Furthermore, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was converted to various heterocyclic compounds through nucleophilic substitution reactions and cyclization .

Molecular Structure Analysis

X-ray diffraction data have provided insights into the molecular structure of these compounds. The crystallographic characterization of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile revealed that it crystallizes in a monoclinic system with specific unit-cell parameters . The X-ray structural analysis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided information on the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety .

Chemical Reactions Analysis

The morpholino derivatives participate in various chemical reactions, forming complexes with metal ions and undergoing nucleophilic substitution reactions. The fluorescent alkaline earth complexes formed by morpholine derivatives exhibit modulated photoinduced electron transfer (PET) and enhanced fluorescence upon complexation . The chloro-acetylamino derivative of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was used in nucleophilic substitution reactions to synthesize a variety of fused heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The absorption and emission spectra of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine in different solvents have been characterized, showing intense bands and emission at specific wavelengths . The complexation constants and quantum yields of the fluorescent alkaline earth complexes have been reported, demonstrating the influence of metal ion size on the characteristics of the complexes .

Safety And Hazards

Orientations Futures

Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . They can also modify the splicing of pre-mRNA or inhibit the maturation and activity of miRNA .

Propriétés

IUPAC Name |

2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-16(2)13-5-3-12(4-6-13)14(11-15)17-7-9-18-10-8-17/h3-6,14H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICMDAXIOQFNQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C#N)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(4-dimethylaminophenyl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)

![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)

![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)